N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide
Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound that belongs to the class of amides. It features a brominated aromatic ring, a piperidine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2,3-dimethylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Acylation: The brominated product is then acylated with acetic anhydride or acetyl chloride to introduce the acetamide group.
Piperidine Introduction: Finally, the acylated product is reacted with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring.
Reduction: Reduction reactions might target the bromine atom or the carbonyl group in the acetamide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, affecting their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide
- N-(4-fluoro-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide
- N-(4-methyl-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-piperidin-1-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11-12(2)14(7-6-13(11)16)17-15(19)10-18-8-4-3-5-9-18/h6-7H,3-5,8-10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUPJYHTGCZOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.